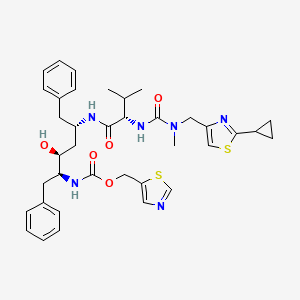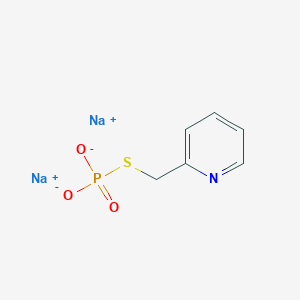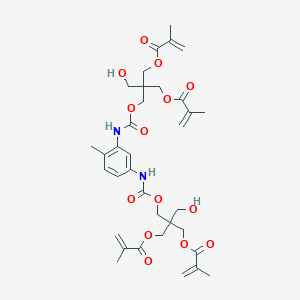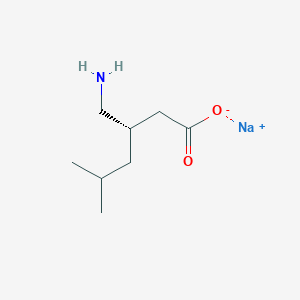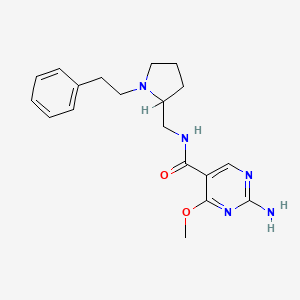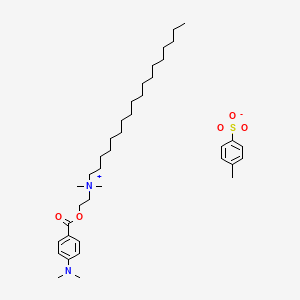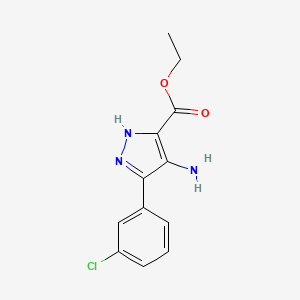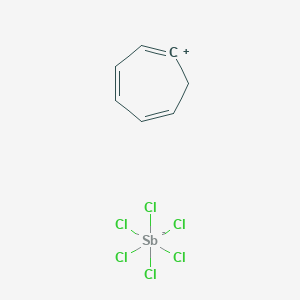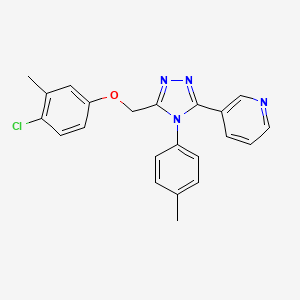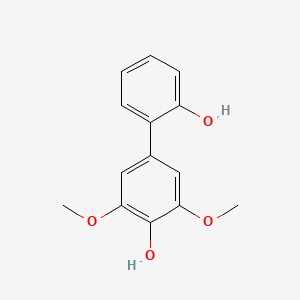
2'-Hydroxyaucuparin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Hydroxyaucuparin is a biphenyl phytoalexin, a type of antimicrobial compound synthesized by plants in response to pathogen attacks. This compound is found in the Maloideae subfamily of the Rosaceae family, which includes economically important fruit trees such as apples (Malus domestica) and pears (Pyrus communis) . The compound plays a crucial role in the plant’s defense mechanism against microbial infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxyaucuparin typically involves the use of yeast extract to induce the formation of biphenyl phytoalexins in cell suspension cultures of Sorbus pohuashanensis . The process involves treating the cell cultures with yeast extract, which triggers the production of 2’-Hydroxyaucuparin and its glycosides. The content of 2’-Hydroxyaucuparin reaches its peak at around 30 hours after treatment .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for 2’-Hydroxyaucuparin. The compound is primarily studied and produced in laboratory settings using cell suspension cultures and yeast extract treatments .
化学反応の分析
Types of Reactions: 2’-Hydroxyaucuparin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The compound can be converted to its glycoside form, 2’-Hydroxyaucuparin 2’-O-β-d-glucopyranoside, through the action of glycosyltransferase enzymes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Glycosylation: Glycosyltransferase enzymes facilitate the addition of glucose moieties to 2’-Hydroxyaucuparin.
Major Products:
Oxidation: Oxidized derivatives of 2’-Hydroxyaucuparin.
Reduction: Reduced forms of the compound.
Glycosylation: 2’-Hydroxyaucuparin 2’-O-β-d-glucopyranoside.
科学的研究の応用
2’-Hydroxyaucuparin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
作用機序
2’-Hydroxyaucuparin exerts its effects primarily through its antimicrobial properties. The compound disrupts the cell membranes of pathogens, leading to their death. It also interferes with the metabolic processes of the pathogens, inhibiting their growth and proliferation . The molecular targets and pathways involved include the disruption of cell wall integrity and inhibition of essential enzymes in the pathogens .
類似化合物との比較
2’-Hydroxyaucuparin is part of a group of biphenyl phytoalexins, which also includes compounds like noraucuparin and aucuparin . These compounds share similar antimicrobial properties but differ in their specific chemical structures and the pathways they affect. For instance:
特性
CAS番号 |
98211-57-5 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
4-(2-hydroxyphenyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C14H14O4/c1-17-12-7-9(8-13(18-2)14(12)16)10-5-3-4-6-11(10)15/h3-8,15-16H,1-2H3 |
InChIキー |
CBRMMSPVRYLGMR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


